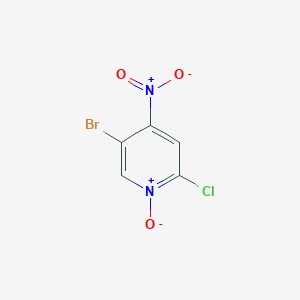

5-Bromo-2-chloro-4-nitropyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXKIYKPSUWDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856984 | |

| Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379366-01-4 | |

| Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chloro-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-chloro-4-nitropyridine 1-oxide molecular weight

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-nitropyridine 1-oxide

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of multiple electron-withdrawing groups on the pyridine N-oxide core, make it a potent electrophile and an important intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Identification

The molecular structure of this compound is characterized by a pyridine N-oxide ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 4-position.[1] This arrangement of electron-withdrawing substituents renders the pyridine ring highly electron-deficient, which is the primary determinant of its chemical reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClN₂O₃ | [1][2] |

| Molecular Weight | 253.44 g/mol | [1] |

| CAS Number | 1379366-01-4 | [1][2] |

| IUPAC Name | 5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium | [1] |

| Canonical SMILES | C1=C(C(=C[O-])Br)[O-] | [1] |

| InChI Key | VNXKIYKPSUWDKP-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid | [3] |

Synthesis and Mechanism

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence designed to introduce the substituents with correct regioselectivity. The general and most logical pathway involves the sequential functionalization of a simpler pyridine precursor.[1]

General Synthetic Strategy

The established synthetic route proceeds through three key transformations:

-

Nitration: Introduction of the nitro group at the 4-position of a suitable pyridine derivative, such as 2-chloropyridine. This step is typically achieved using strong nitrating agents like a mixture of nitric and sulfuric acids.[4]

-

Bromination: Subsequent halogenation of the nitrated intermediate to install the bromine atom at the 5-position.

-

N-Oxidation: The final step is the oxidation of the pyridine nitrogen to the corresponding N-oxide. This is a critical transformation that further modulates the electronic properties of the ring.

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Oxidation

The N-oxidation of a substituted pyridine is a cornerstone of heterocyclic chemistry. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation due to their electrophilic oxygen atom.[1][5]

Objective: To synthesize this compound from 5-Bromo-2-chloro-4-nitropyridine.

Materials:

-

5-Bromo-2-chloro-4-nitropyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve 5-Bromo-2-chloro-4-nitropyridine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring. The combined electron-withdrawing effects of the chloro, bromo, nitro, and N-oxide functionalities make the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

The nitro group at the 4-position, along with the N-oxide, strongly activates the 2- and 6-positions towards nucleophilic attack.[1] Since the 6-position is unsubstituted (possesses a hydrogen atom), the 2-position, which bears a good leaving group (chloride), is the primary site of reaction. This regioselectivity is a key feature that makes this compound a predictable and reliable synthetic intermediate.

Caption: SₙAr reactivity of this compound.

Applications in Research and Development

This compound serves as a pivotal intermediate in several areas of chemical science.

-

Medicinal Chemistry: It is a key building block for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1] The predictable reactivity allows for the systematic introduction of various functional groups at the 2-position to build libraries of compounds for screening and lead optimization.

-

Agrochemicals: In the agrochemical sector, this molecule is a precursor for creating new pesticides and herbicides.[1] The N-oxide moiety can influence the compound's interaction with biological targets and its environmental degradation profile.

-

Materials Science: The reactive nature of this compound allows it to be incorporated into polymers and other advanced materials. Its inclusion can introduce specific electronic or thermal properties into the final material.[1]

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally similar compounds provide essential guidance for safe handling. The non-oxidized analogue, 5-Bromo-2-chloro-4-nitropyridine, is classified as acutely toxic and a severe irritant.[6] Related compounds like 5-bromo-2-nitropyridine are also known skin, eye, and respiratory irritants.[7] Therefore, stringent safety precautions are mandatory.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (extrapolated from[6]). |

| Skin Irritation | Causes skin irritation (extrapolated from[6][7]). |

| Eye Damage | Causes serious eye damage/irritation (extrapolated from[6][7]). |

| Respiratory Irritation | May cause respiratory irritation (extrapolated from[6][7]). |

Handling Procedures:

-

Always handle this chemical in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

-

Avoid generating dust.[8]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]

-

If swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its highly activated and regioselective nature. For researchers in drug discovery and materials science, it offers a reliable scaffold for introducing molecular diversity through nucleophilic aromatic substitution. Understanding its synthesis, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory and beyond. Its continued use as a building block is expected to contribute to the development of novel compounds with significant therapeutic and industrial applications.

References

-

Benchchem. This compound | 1379366-01-4.

-

Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.

-

PubChem. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306.

-

Guidechem. This compound 1379366-01-4 wiki.

-

Special Chemical. Molybdic acid 7782-91-4 Trader.

-

BLDpharm. 1379366-01-4|this compound.

-

ChemicalBook. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE | 62516-08-9.

-

Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivatives.

-

Fisher Scientific. Safety Data Sheet - 5-Bromo-2-chloropyrimidine.

-

Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.

-

Boron Molecular. Safety Data Sheet - 5-Bromo-2-chloropyrimidine.

-

ResearchGate. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine.

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.

-

Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.

-

TCI Chemicals. SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.

-

Organic Syntheses. pyridine-n-oxide.

-

PubMed Central (PMC). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.

-

Dana Bioscience. 5-Bromo-2-chloro-4-nitropyridine 1g.

Sources

- 1. This compound | 1379366-01-4 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE | 62516-08-9 [chemicalbook.com]

- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-2-chloro-4-nitropyridine 1-oxide

Introduction

5-Bromo-2-chloro-4-nitropyridine 1-oxide is a polysubstituted heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate and a pharmacologically active scaffold necessitates unambiguous structural characterization. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for elucidating the carbon framework of the molecule. This in-depth technical guide presents a comprehensive analysis of the ¹³C NMR data for this compound. In the absence of a publicly available, fully assigned experimental spectrum, this guide leverages established principles of NMR spectroscopy, empirical data from related structures, and partially reported experimental observations to provide a robust, predictive assignment of the ¹³C chemical shifts. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this class of compounds.

The molecular structure of this compound, with the IUPAC numbering scheme for the pyridine ring, is presented below.

Caption: Molecular structure of this compound.

Principles of ¹³C NMR Spectroscopy for Substituted Pyridine N-Oxides

The ¹³C NMR chemical shifts in aromatic and heteroaromatic systems are exquisitely sensitive to the electronic environment of each carbon atom. The electron distribution in the pyridine ring is significantly influenced by the electronegativity of the nitrogen atom and the presence of various substituents. In this compound, the interplay of the chloro, bromo, nitro, and N-oxide functionalities results in a unique pattern of chemical shifts.

Substituent Effects on the Pyridine N-oxide Ring:

-

N-Oxide Group: The N-oxide functional group exerts a profound influence on the electron density of the pyridine ring. It acts as a strong electron-donating group through resonance, increasing the electron density at the C-2, C-4, and C-6 positions. This resonance effect generally leads to an upfield shift (lower ppm) for these carbons compared to the parent pyridine. However, the inductive effect of the positively charged nitrogen can counteract this to some extent.

-

Chloro Group (at C-2): Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), causing a downfield shift (higher ppm) for the carbon to which it is attached (the ipso-carbon). It can also donate electron density through resonance, which would have an upfield-shifting effect on the ortho and para carbons, though this is generally weaker than its inductive effect.

-

Nitro Group (at C-4): The nitro group is a very strong electron-withdrawing group, both inductively and through resonance. This leads to a significant downfield shift for the ipso-carbon (C-4) and other carbons in the ring, particularly those at the ortho and para positions relative to the nitro group.

-

Bromo Group (at C-5): Bromine, like chlorine, is an electronegative halogen that exerts an inductive electron-withdrawing effect, causing a downfield shift at the ipso-carbon. Its resonance donation is also a factor to consider.

Predicted ¹³C NMR Data and Interpretation

Based on the principles outlined above and guided by partial experimental observations suggesting peaks at approximately 150 ppm (C-NO₂), 140 ppm (C-Cl), and 125 ppm (C-Br), a full prediction of the ¹³C NMR spectrum of this compound is presented below.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~140.5 | ipso-carbon attached to the electronegative chlorine atom. The strong inductive effect of chlorine causes a significant downfield shift. This is in line with the observed data. |

| C-3 | ~128.0 | This carbon is ortho to the chloro group and meta to the nitro and bromo groups. It is expected to be influenced by the electron-withdrawing effects of the adjacent substituents, leading to a downfield shift from the typical pyridine N-oxide C-3 position. |

| C-4 | ~150.2 | ipso-carbon attached to the strongly electron-withdrawing nitro group. This carbon is expected to be the most deshielded and appear furthest downfield, consistent with the observed data. |

| C-5 | ~125.8 | ipso-carbon attached to the bromine atom. The inductive effect of bromine results in a downfield shift. This prediction aligns well with the observed data. |

| C-6 | ~139.5 | This carbon is ortho to the N-oxide and the bromo group, and meta to the chloro and nitro groups. The electron-donating resonance effect of the N-oxide is counteracted by the electron-withdrawing effects of the other substituents, resulting in a downfield shift. |

Interpretation of the Predicted Spectrum:

The predicted spectrum shows five distinct signals, as expected for the five carbon atoms in the pyridine ring. The carbons directly attached to the electron-withdrawing substituents (C-2, C-4, and C-5) are shifted significantly downfield. The C-4, bearing the potent nitro group, is predicted to have the highest chemical shift. The relative order of the chemical shifts is a direct consequence of the combined inductive and resonance effects of the substituents.

The following diagram illustrates the logical workflow for predicting the ¹³C NMR spectrum of a substituted pyridine N-oxide.

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-Bromo-2-chloro-4-nitropyridine 1-oxide

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] As a versatile synthetic intermediate, its utility in the development of novel pharmaceutical and agrochemical agents is predicated on a thorough understanding of its structural and electronic properties.[1] This document details the synthesis, spectroscopic characterization, and, most critically, the solid-state crystal structure of the title compound. We will explore the molecular geometry and the supramolecular architecture governed by intermolecular interactions, providing field-proven insights for professionals engaged in drug development and crystal engineering.

Introduction: A Versatile Heterocyclic Building Block

This compound (Molecular Formula: C₅H₂BrClN₂O₃) is a pyridine derivative distinguished by a dense arrangement of functional groups: a bromine atom, a chlorine atom, a nitro group, and an N-oxide moiety.[1][2] This unique combination of electron-withdrawing and sterically demanding substituents imparts a distinct reactivity profile, making it a valuable precursor for complex molecular architectures.[1]

The pyridine N-oxide core is a particularly important pharmacophore. The N-oxide group modulates the electronic properties of the pyridine ring, enhances aqueous solubility, and can act as a hydrogen bond acceptor, influencing how a molecule interacts with biological targets. The strategic placement of halogen and nitro groups provides multiple reactive sites for further chemical modification, enabling the construction of diverse compound libraries for screening.[3] Derivatives have shown potential as antimicrobial and anticancer agents, highlighting the compound's relevance in pharmaceutical development pipelines.[1]

This guide serves as a foundational resource, elucidating the precise three-dimensional structure of this compound through an examination of its crystallographic data. Understanding its solid-state conformation is paramount for predicting its behavior in subsequent reactions and for the rational design of new chemical entities with tailored properties.

Synthesis and Structural Confirmation

The synthesis and characterization of this compound require a controlled, multi-step approach to ensure regioselective functionalization and high purity of the final product.

Synthetic Strategy

The preparation of the title compound logically proceeds through a sequential pathway that builds complexity on a simpler pyridine core.[1] This methodical approach is crucial for managing the activating and deactivating effects of the substituents at each stage. The general strategy involves:

-

Nitration: Introduction of the nitro group at the 4-position of a 2-chloropyridine precursor.

-

Bromination: Halogenation of the nitropyridine intermediate at the 5-position.

-

N-Oxidation: Oxidation of the pyridine nitrogen to afford the final N-oxide product.[1]

This sequence is designed to control the regiochemistry, as the electronic properties of the ring change with the addition of each functional group.

Sources

reactivity of the pyridine N-oxide moiety in 5-Bromo-2-chloro-4-nitropyridine 1-oxide

An In-depth Technical Guide to the Reactivity of the Pyridine N-oxide Moiety in 5-Bromo-2-chloro-4-nitropyridine 1-oxide

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in drug development and agrochemical synthesis. The convergence of four distinct functional groups—a bromo, a chloro, a nitro, and an N-oxide moiety—on a pyridine core creates a unique electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of the molecule's structural characteristics, with a primary focus on the pivotal role of the N-oxide group in modulating the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. We will explore the causality behind its reaction pathways, provide field-proven experimental protocols, and present data-driven insights for its strategic application in complex molecular synthesis.

Introduction: The Unique Chemical Persona of a Polysubstituted Pyridine N-oxide

Pyridine N-oxides have been a cornerstone of heterocyclic chemistry since their discovery, offering a powerful tool to modulate the electronic properties of the pyridine ring. The N-oxide group, formally represented as a dative N⁺-O⁻ bond, profoundly alters the parent molecule's physicochemical properties and reactivity.[1] In the case of this compound, this modification is amplified by the presence of three other strongly electron-withdrawing substituents.

This compound serves as a critical intermediate for synthesizing a variety of molecules with potential biological activities, including antimicrobial and anticancer properties.[2] Understanding the nuanced reactivity imparted by the N-oxide moiety is paramount for its effective utilization as a versatile building block.

Structural and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic architecture. The N-oxide group exhibits a dual electronic nature: it acts as a strong π-donor through resonance while simultaneously functioning as a σ-acceptor due to the high electronegativity of the oxygen atom.[1] This duality increases electron density at the C2 and C4 positions, making them susceptible to attack.

However, the powerful electron-withdrawing effects of the nitro group at C4, and the halogens at C2 and C5, overwhelm the π-donating effect of the N-oxide, rendering the entire ring system highly electron-deficient. This pronounced electrophilicity is the key to its reactivity profile, particularly towards nucleophiles.

Key Physicochemical Properties

A summary of the fundamental properties of the title compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClN₂O₃ | [2][3] |

| Molecular Weight | 253.44 g/mol | [2][3] |

| Appearance | Colorless to light yellow solid | Assumed from related compounds |

| N–O Bond Length | ~1.34 Å | [1][2] |

| C–N–C Bond Angle | ~124° | [1][2] |

Resonance and Electron Distribution

The interplay of the substituents creates a highly polarized ring. The resonance structures illustrate how the N-oxide and nitro groups synergistically activate the C2 and C4 positions for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.

Caption: Resonance delocalization in the pyridine N-oxide ring.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The molecule is exceptionally primed for this reaction due to:

-

An Activated Ring System: The combined electron-withdrawing power of the N-oxide and nitro groups makes the pyridine ring highly electrophilic.[2][4]

-

Good Leaving Groups: The presence of a chloride ion at the C2 position, an activated site, provides an excellent leaving group.

-

Stabilization of Intermediates: The negative charge of the intermediate σ-complex (Meisenheimer complex) is effectively delocalized by the N-oxide and the C4-nitro group.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial addition of the nucleophile to the electron-deficient ring is typically the rate-limiting step.[5]

Caption: General mechanism for SNAr on the target molecule.

Regioselectivity: C2 vs. C4 and C5

The directing effects of the substituents create a clear hierarchy of reactive sites:

-

C2 Position: Activated by the N-oxide and bears an excellent leaving group (Cl). This is the most probable site for substitution.

-

C4 Position: Strongly activated by both the N-oxide and the nitro group. However, the nitro group is a poorer leaving group than chloride under typical SNAr conditions.

-

C5 Position: While bearing a bromo leaving group, the C5 position is not electronically activated for nucleophilic attack.

-

C6 Position: Activated by the N-oxide, but lacks a leaving group.

Therefore, nucleophilic attack will overwhelmingly occur at the C2 position , leading to the displacement of the chloride.

Field-Proven Protocol: Synthesis of a 2-Amino Derivative

This protocol describes a typical SNAr reaction using an amine nucleophile. The choice of a polar aprotic solvent like DMSO or DMF is crucial to solvate the nucleophile and facilitate the reaction.

Objective: To synthesize 5-Bromo-4-nitro-2-(piperidin-1-yl)pyridine 1-oxide.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a solution of this compound in DMF, add potassium carbonate.

-

Nucleophile Addition: Add piperidine dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: The resulting precipitate is filtered, washed with water, and dried. Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the final product.

Causality: The use of a mild base like K₂CO₃ is to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Heating is often necessary to overcome the activation energy of the initial nucleophilic addition.

Deoxygenation of the N-oxide Moiety

A key synthetic utility of the N-oxide group is its ability to direct substitution, after which it can be removed to yield the corresponding substituted pyridine.[6] This deoxygenation step is a powerful tool for accessing pyridine derivatives that are otherwise difficult to synthesize.

Deoxygenation Protocol

Objective: To deoxygenate a substituted pyridine N-oxide.

Reagents:

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

-

Reaction Setup: Dissolve the pyridine N-oxide starting material in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add PCl₃ dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the completion of the reaction.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography.

Trustworthiness: This protocol is a standard and reliable method for deoxygenation. The reaction with PCl₃ is often exothermic, necessitating careful, cooled addition. The basic workup neutralizes the acidic phosphorus byproducts.

Synthesis of the Core Moiety

The synthesis of this compound itself is a multi-step process that requires precise control over reaction conditions to achieve the desired regiochemistry. A typical synthetic pathway is outlined below.[2]

Caption: A representative synthetic workflow for the title compound.

Conclusion

The N-oxide moiety in this compound is not merely a spectator functional group; it is the central orchestrator of the molecule's reactivity. Its ability to activate the pyridine ring towards nucleophilic aromatic substitution, in concert with the other electron-withdrawing groups, makes this compound an exceptionally valuable and versatile precursor in synthetic chemistry. By understanding the electronic principles that govern its reactions and employing validated protocols, researchers can effectively leverage its unique properties to construct complex molecular architectures for applications in medicine and agriculture.

References

-

PubChem. (n.d.). 5-bromo-2-chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Krygowski, T. M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. Retrieved from [Link]

-

All About Chemistry. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. Retrieved from [Link]

-

Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Johnson, R. M. (1969). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Journal of the Chemical Society B: Physical Organic, 1058-1062. Retrieved from [Link]

-

Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

-

Krygowski, T. M., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PLoS ONE, 15(5), e0232794. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1379366-01-4 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

electrophilic and nucleophilic sites of 5-Bromo-2-chloro-4-nitropyridine 1-oxide

An In-depth Technical Guide: Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4-nitropyridine 1-oxide

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its complex substitution pattern, featuring both electron-donating (N-oxide via resonance) and strongly electron-withdrawing groups (nitro, chloro, bromo), results in a nuanced and highly exploitable reactivity profile. This guide provides a detailed analysis of the molecule's electronic structure to elucidate the nature and reactivity of its electrophilic and nucleophilic sites. The core finding is that the pyridine ring is exceptionally electron-deficient, making it a prime substrate for Nucleophilic Aromatic Substitution (SNAr), primarily at the C-2 position. Conversely, electrophilic attack is directed almost exclusively to the N-oxide oxygen, which serves as a key site for activating the molecule for subsequent transformations.

Introduction and Synthetic Context

This compound is a valuable intermediate for the synthesis of polysubstituted pyridines, which are core scaffolds in numerous pharmaceutical and agrochemical agents[1]. The strategic placement of three distinct halogens and a nitro group on a pyridine N-oxide core provides multiple reaction handles for diversification.

The synthesis of this molecule typically involves a multi-step sequence that leverages established pyridine chemistry, often starting from a simpler substituted pyridine[1]. A representative pathway involves:

-

Nitration: Introduction of the nitro group at the 4-position of a suitable pyridine precursor.

-

Halogenation: Introduction of the bromo and chloro substituents.

-

N-Oxidation: Oxidation of the pyridine nitrogen, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to yield the final N-oxide[2][3].

This structured synthesis provides a reliable route to a building block primed for selective chemical modification.

Foundational Electronic Structure

The reactivity of this compound is a direct consequence of the interplay between its various functional groups.

-

The Pyridine N-Oxide Moiety: The N-oxide group exhibits a powerful dual electronic effect. Through resonance, the oxygen atom can donate electron density into the ring, particularly to the C-2 and C-4 positions. This effect is what makes pyridine N-oxides more reactive toward electrophiles than pyridine itself[2][3]. However, the N-O bond is highly polarized, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This creates a strong inductive electron withdrawal from the ring, making it susceptible to nucleophilic attack[4].

-

Electron-Withdrawing Substituents: The chloro (C-2), bromo (C-5), and nitro (C-4) groups are all potent electron-withdrawing groups. The nitro group at C-4, in particular, exerts a profound influence through both induction and resonance, significantly depleting the electron density of the entire aromatic system.

The cumulative effect renders the pyridine ring exceptionally electrophilic and largely deactivated towards electrophilic aromatic substitution. The molecule's reactivity is therefore dominated by the chemistry of electron-deficient heteroaromatics.

Caption: Structure of this compound.

Primary Reactive Sites: A Dichotomy

Nucleophilic Sites: The Electron-Deficient Ring

The defining characteristic of this molecule is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a well-established addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex[5].

Key Nucleophilic Targets:

-

C-2 Position: This is the primary site for nucleophilic attack . Its electrophilicity is significantly enhanced by the cumulative electron withdrawal from the adjacent N-oxide and the C-4 nitro group. Crucially, it bears a chlorine atom, which is an excellent leaving group in SNAr reactions.

-

C-6 Position: This position is also activated towards nucleophilic attack, analogous to the C-2 position. However, it lacks a suitable leaving group (only a hydride), making substitution at this site far less favorable under standard SNAr conditions.

-

C-4 Position: While highly electron-deficient, the nitro group is a very poor leaving group. Therefore, direct substitution at C-4 is not a viable pathway.

The nitro group at the 4-position is instrumental in directing incoming nucleophiles to the 2- and 6-positions by stabilizing the negative charge of the Meisenheimer intermediate through resonance[1].

Caption: Generalized workflow for SNAr at the C-2 position.

Electrophilic Site: The N-Oxide Oxygen

While the aromatic ring is deactivated, the molecule possesses a highly accessible electrophilic site: the N-oxide oxygen . This oxygen atom is nucleophilic and readily reacts with a variety of electrophiles.

-

Protonation and Lewis Acid Coordination: In the presence of acids, the oxygen is protonated. This further enhances the electron-withdrawing nature of the N-oxide group, increasing the ring's susceptibility to nucleophilic attack.

-

Reaction with Acylating and Phosphorylating Agents: Reagents like phosphorus oxychloride (POCl₃) or acetic anhydride react at the oxygen. This transformation converts the oxygen into a good leaving group, which can facilitate subsequent reactions, including deoxygenation or rearrangement[3][6]. This reactivity is a cornerstone of pyridine N-oxide chemistry, enabling functionalization that is not possible on the parent pyridine[2].

Experimental Data & Protocols

Physicochemical Data Summary

The structural and electronic properties of the title compound have been characterized, providing a solid foundation for predicting its behavior.

| Property | Value | Source / Method |

| Molecular Formula | C₅H₂BrClN₂O₃ | [1][7] |

| Molecular Weight | 253.44 g/mol | Mass Spectrometry[1] |

| ¹H-NMR (δ, ppm) | 8.52 (H-3), 8.89 (H-6) | Consistent with deshielding effects[1] |

| N–O Bond Length | 1.34 Å | X-ray Diffraction[1] |

Protocol: SNAr with an Amine Nucleophile

This protocol provides a representative method for the selective substitution at the C-2 position, a common and high-yield transformation for this substrate. The methodology is adapted from standard procedures for related electron-deficient pyridines.

Objective: To synthesize 2-(piperidin-1-yl)-5-bromo-4-nitropyridine 1-oxide.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate, Water, Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 0.2 M concentration).

-

Addition of Reagents: Add the base (e.g., TEA, 1.5 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)-5-bromo-4-nitropyridine 1-oxide.

Self-Validation: The success of the protocol is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically more polar, product spot. Final confirmation is achieved through characterization of the purified product by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is governed by a powerful interplay of electronic effects. Its chemistry is dominated by two key features:

-

A Highly Electrophilic Ring: The convergence of electron-withdrawing groups makes the C-2 position an exceptional site for nucleophilic aromatic substitution , allowing for the clean and efficient displacement of the chloride leaving group.

-

A Nucleophilic N-Oxide Oxygen: This oxygen serves as the primary site for electrophilic attack , a reaction that can be used to further activate the molecule or for its eventual deoxygenation.

A thorough understanding of these distinct reactive sites allows chemists to leverage this versatile building block for the rational design and synthesis of complex molecular targets in drug discovery and materials science.

References

- Katiyar, D. Pyridine. Semester IV, Paper No.: CHB-401, Lecture Notes.

-

Tzschucke, C. C., et al. (2013). Synthesis of Asymmetrically Substituted Terpyridines by Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides. Chemistry - A European Journal. [Link]

-

Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]

-

Clayden, J., Greeves, N., Warren, S. (2012). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Organic Chemistry, 2nd Ed. [Link]

-

ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). University of Liverpool. [Link]

-

Unnamed Contributor (2020). Reactivity of Pyridine-N-Oxide. YouTube. [Link]

-

Deady, L. W., & Korytsky, O. L. (1979). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]

-

PubChem. 5-Bromo-2-chloro-4-nitropyridine. National Center for Biotechnology Information. [Link]

-

Jaworek, R., et al. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. International Journal of Molecular Sciences. [Link]

- Google Patents. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.

-

Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules. [Link]

-

Hrycyk, M., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

-

ResearchGate. (2025). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Request PDF. [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). Density functional theory analysis of an organic compound 2-amino-5-chloro-3-nitropyridine. Request PDF. [Link]

-

Pearson. At what position does pyridine-N-oxide undergo electrophilic aromatic substitution?. Pearson Education. [Link]

-

Miller, J., & Munday, K. A. (1973). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?. ResearchGate Forum. [Link]

Sources

- 1. This compound | 1379366-01-4 | Benchchem [benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: Regioselective Amination of 5-Bromo-2-chloro-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

The substituted aminopyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents due to its unique physicochemical properties and ability to form key interactions with biological targets.[1][2] The synthesis of these vital building blocks often relies on robust and selective chemical transformations. The reaction of 5-Bromo-2-chloro-4-nitropyridine 1-oxide with amines represents a powerful and highly regioselective method for generating complex, functionalized aminopyridine N-oxides. These products serve as versatile intermediates, primed for further diversification in the development of novel pharmaceuticals and agrochemicals.[2][3]

This guide provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols, and field-proven insights for successfully employing this compound in nucleophilic aromatic substitution (SNAr) reactions with a diverse range of amines.

Scientific Principles: Understanding Reactivity and Regioselectivity

The predictable and selective reactivity of this compound is a direct consequence of its electronic architecture. The pyridine ring is inherently electron-deficient, but the cumulative effect of the substituents dramatically enhances its electrophilicity, making it highly susceptible to nucleophilic attack.

Pillars of Reactivity:

-

N-Oxide Functionality: The N-oxide group is a powerful activating feature. While it can donate electron density into the ring via resonance, its primary influence in this context is its strong inductive electron-withdrawal and its ability to stabilize the negative charge in the reaction intermediate. This makes the pyridine ring significantly more reactive towards nucleophiles than the parent pyridine.[4][5]

-

Nitro Group Activation: The 4-nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. It powerfully deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho (positions 3 and 5) and para (position 2) positions.[6][7]

-

Regioselectivity—The C2 vs. C5 Position: The crucial aspect of this reaction is its high regioselectivity. The amine will preferentially attack the C2 position, displacing the chloride. This is because the C2 position is para to the strongly activating nitro group and ortho to the N-oxide. This dual activation provides exceptional stabilization for the negatively charged Meisenheimer intermediate formed during the reaction. The C5 position, while activated, experiences a less pronounced effect, ensuring that the C-Cl bond is the primary site of reaction under typical conditions.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism.[7]

-

Nucleophilic Attack: The amine nucleophile attacks the highly electron-deficient carbon atom at the C2 position. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group and the N-oxide.[7]

-

Leaving Group Expulsion: In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.

The mechanism is visualized in the diagram below.

Caption: SNAr mechanism for amination at the C2 position.

Experimental Application Notes and Protocols

General Considerations & Self-Validating Systems

-

Safety: this compound and its derivatives should be handled with care in a well-ventilated fume hood. They are potentially irritating to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many amines are corrosive and/or toxic; consult the Safety Data Sheet (SDS) for each specific amine used.

-

Reagent Quality: Use anhydrous solvents when possible, especially for reactions sensitive to moisture. The purity of the amine directly impacts the reaction outcome and yield.

-

Reaction Monitoring: The progress of the reaction should be monitored to determine completion. Thin-Layer Chromatography (TLC) is a rapid and effective method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for unambiguous confirmation of product formation by checking for the expected molecular weight.

Protocol: General Procedure for SNAr with Primary and Secondary Amines

This protocol provides a robust starting point for the amination reaction. Optimization of temperature, solvent, and reaction time may be necessary depending on the nucleophilicity and steric bulk of the specific amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1–1.5 eq)

-

Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))

-

Non-nucleophilic base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.5–2.0 eq)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add the chosen solvent (e.g., Ethanol, 10 mL per gram of starting material) to dissolve the substrate.

-

Reagent Addition: Add the amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a base like TEA or DIPEA (2.0 eq) must be added to liberate the free amine. For reactions with free amines, adding a base is often beneficial to scavenge the HCl generated during the reaction, which can protonate the starting amine and render it non-nucleophilic.

-

Reaction Conditions: Stir the mixture at the desired temperature. For highly reactive amines, room temperature may be sufficient. For less reactive or sterically hindered amines, heating to 50-80°C (or reflux) may be required.

-

Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-24 hours).

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent. b. Dilute the residue with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. d. Combine the organic layers and wash with brine. e.. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-bromo-2-amino-4-nitropyridine 1-oxide derivative.

Caption: General experimental workflow for amination.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the SNAr reaction with various amine nucleophiles. While these examples may not use the exact 5-bromo-2-chloro substrate, they are based on the closely related and well-documented 2-chloro-4-nitropyridine system and serve as excellent starting points for optimization.[8]

| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aqueous Ammonia | Ethanol | - | 100-120 | 18 | > 90 |

| Aniline | Ethanol | TEA | Reflux | 12 | 85-95 |

| Morpholine | Acetonitrile | K₂CO₃ | 80 | 6 | > 95 |

| Benzylamine | DMF | DIPEA | 50 | 4 | > 90 |

| Piperidine | Ethanol | - | Room Temp | 2 | > 95 |

Field-Proven Insights & Troubleshooting

-

Causality of Solvent Choice: For sluggish reactions, switching from a protic solvent like ethanol to a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate. These solvents are better at solvating the cationic counter-ion of the Meisenheimer complex without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

-

Steric Hindrance: Bulky secondary amines (e.g., diisopropylamine) may react much slower than less hindered amines (e.g., dimethylamine). In these cases, higher temperatures and longer reaction times are necessary.

-

Poorly Nucleophilic Amines: Aromatic amines (e.g., aniline) are less nucleophilic than aliphatic amines. These reactions almost always require heat to proceed at a reasonable rate.

-

Potential for Deoxygenation: The N-oxide is generally stable under these conditions. However, in the presence of certain reagents or during subsequent reaction steps (e.g., catalytic hydrogenation to reduce the nitro group), the N-oxide may be reduced. Common reagents for intentional deoxygenation include PCl₃ or triphenylphosphine (PPh₃).[9]

-

Incomplete Conversion: If the reaction stalls, this is often because the HCl byproduct has protonated the unreacted amine. Adding more base (e.g., 0.5 eq of DIPEA) can restart the reaction.

References

-

Abida, & Shaik, S. P. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

-

Hutet, E., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Cellular and Infection Microbiology. [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

-

Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]

-

Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

PubMed. (n.d.). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Site-Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and technical guide for the site-selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-chloro-4-nitropyridine 1-oxide. The guide is designed to provide both a practical, step-by-step methodology and a deeper understanding of the chemical principles governing the reaction's success.

Introduction: The Challenge and Opportunity

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the development of efficient synthetic routes to novel analogues a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling is a paramount tool for creating C-C bonds due to its mild conditions and broad functional group tolerance.[1]

The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses multiple reactive sites: a C-Br bond, a C-Cl bond, a strongly electron-withdrawing nitro group, and an N-oxide moiety.[2] Mastering the selective functionalization of this substrate opens a pathway to a diverse array of complex pyridine derivatives. This application note focuses on a protocol designed to achieve selective coupling at the more reactive C-5 bromine position.

Substrate Analysis: A Multifunctional Heterocycle

Understanding the inherent reactivity of this compound is critical for designing a successful cross-coupling strategy. Each functional group plays a distinct role in modulating the molecule's electronic properties and reactivity.

-

Halogen Reactivity (C-Br vs. C-Cl): In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[3][4] This established trend is the primary basis for achieving site-selectivity. The C-Br bond at the 5-position is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 2-position, allowing for a predictable and selective reaction under carefully controlled conditions.[4][5]

-

N-Oxide Moiety: The N-oxide group alters the electronic landscape of the pyridine ring. It reduces the deactivating effect of the ring nitrogen on the palladium catalyst, which can otherwise form unproductive complexes.[6][7] Furthermore, it enhances the electrophilicity of the ring, particularly at the 2- and 4-positions.[8]

-

Nitro Group: As a powerful electron-withdrawing group, the 4-nitro substituent further decreases electron density across the aromatic system. This electronic pull can influence the rates of the catalytic cycle steps. While potentially complicating the reaction, Suzuki couplings on nitro-containing pyridine N-oxides have been successfully demonstrated.[9]

Protocol for Selective C-5 Arylation

This protocol is optimized for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-5 position of this compound.

Materials and Reagents

| Reagent/Material | Recommended Grade | Notes |

| This compound | >97% Purity | The limiting reagent (1.0 equiv.). |

| Arylboronic Acid | >98% Purity | Use 1.2-1.5 equivalents. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | A common and effective Pd(0) precatalyst. [4] |

| SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | >98% Purity | An electron-rich, bulky phosphine ligand that promotes oxidative addition. |

| Potassium Phosphate (K₃PO₄) | Anhydrous | A moderately strong base effective in many Suzuki couplings. [4] |

| 1,4-Dioxane | Anhydrous | Reaction solvent. |

| Deionized Water | High Purity | Co-solvent. |

| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |

| Standard Glassware | Oven-dried | Schlenk flask or sealed reaction vial. |

Experimental Workflow

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

-

Catalyst/Ligand Preparation: In a separate vial, briefly purge with inert gas. Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). Add a portion of the anhydrous 1,4-dioxane and swirl to dissolve. Note: Using a 1:2 Pd/Ligand ratio is crucial for catalyst stability and activity.

-

Solvent and Catalyst Addition: To the main reaction flask, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio by volume, to achieve a concentration of ~0.1 M with respect to the limiting reagent). Stir for 2 minutes. Using a syringe, add the prepared catalyst/ligand solution to the reaction mixture.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Rationale and Optimization

The choice of each reaction component is critical for achieving high yield and selectivity. This section explains the causality behind these choices.

-

Catalyst System (Pd(OAc)₂ / SPhos):

-

Palladium Source: Pd(OAc)₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.

-

Ligand: SPhos is a biarylphosphine ligand. Its bulkiness facilitates the reductive elimination step, while its electron-rich nature promotes the rate-limiting oxidative addition into the C-Br bond. [7]For less reactive boronic acids or to attempt coupling at the C-Cl position (after the C-Br has reacted), more specialized ligands like BrettPhos or catalysts designed for C-Cl activation may be necessary. [4]

-

-

Base (K₃PO₄):

-

The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step. [10][11]K₃PO₄ is a moderately strong base that is effective without promoting significant decomposition of sensitive substrates. For sluggish reactions, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial. [4]Conversely, for substrates with base-labile groups, a milder base like potassium fluoride (KF) could be employed. [11]

-

-

Solvent System (Dioxane / Water):

-

Solvent: Solvents play a critical role in solubility, catalyst stability, and reaction rates. [12]1,4-Dioxane is a common choice for Suzuki couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point.

-

Co-Solvent: The addition of water often accelerates the reaction. It helps dissolve the inorganic base (K₃PO₄) and can facilitate the transmetalation step. The ratio of organic solvent to water should be optimized for each specific substrate combination.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst (oxidation). | Ensure rigorous exclusion of oxygen. Use freshly opened, high-purity reagents. Degas solvents thoroughly. |

| Poor quality boronic acid (decomposed to boroxine). | Use fresh, high-quality boronic acid. If necessary, use the corresponding boronate ester (e.g., pinacol ester). | |

| Insufficient temperature. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |

| Dehalogenation | Presence of water/protons reacting with the Pd-Aryl intermediate. | Ensure anhydrous conditions if possible (though some water is often beneficial). Use a different base. |

| Homocoupling of Boronic Acid | Reaction conditions are too harsh; presence of oxidants. | Lower the reaction temperature. Ensure the system is properly inerted. Decrease catalyst loading. |

| Reaction Stalls | Catalyst deactivation/poisoning. | Increase ligand-to-palladium ratio (e.g., to 3:1 or 4:1). Consider a more robust ligand. |

Post-Reaction Modification: Deoxygenation of the N-Oxide

The resulting N-oxide product can be easily converted to the corresponding free pyridine. A common and effective method is reduction using a reagent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.

Example Protocol (PCl₃ Reduction):

-

Dissolve the purified 2-chloro-4-nitro-5-arylpyridine 1-oxide (1.0 equiv.) in an anhydrous solvent like chloroform or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (PCl₃, ~1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it into a cold, saturated solution of sodium bicarbonate.

-

Extract with dichloromethane, dry the organic layer, and concentrate to yield the deoxygenated pyridine.

Conclusion

This application note provides a robust and reliable protocol for the site-selective Suzuki-Miyaura coupling of this compound at the C-5 position. By understanding the substrate's unique reactivity and the rationale behind the selection of the catalyst, base, and solvent, researchers can confidently employ this method to synthesize a wide range of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (2008). US20080132698A1 - Use of N-oxide compounds in coupling reactions.

-

Li, J., et al. (2013). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters, 24(9), 815-817. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from [Link]

-

ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

ACS Publications. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

-

ZORA. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

-

ACS Publications. (2019). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). 4‐Nitropyridine N‐oxide. Retrieved from [Link]

-

NIH National Library of Medicine. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. Retrieved from [Link]

-

NIH National Library of Medicine. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

ACS Publications. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

-

MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

-

NIH National Library of Medicine. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. This compound | 1379366-01-4 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. html.rhhz.net [html.rhhz.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. baranlab.org [baranlab.org]

- 9. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-chloro-4-nitropyridine 1-oxide

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-chloro-4-nitropyridine 1-oxide

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and agrochemical development.[1] Its utility stems from a unique combination of structural features: two distinct halogen atoms (bromine and chlorine) with differential reactivity, and potent electron-withdrawing groups (a nitro group and an N-oxide moiety). These features make it an ideal substrate for sequential and site-selective functionalization using palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the core principles governing these reactions and offers detailed, field-proven protocols for common transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The focus is on leveraging the inherent chemoselectivity of the substrate to achieve controlled, high-yield synthesis of complex pyridine derivatives.

Core Principles: Understanding the Reactivity of the Substrate

The successful application of this compound in cross-coupling chemistry hinges on understanding the interplay of its functional groups, which dictates the site of reaction.

Chemoselectivity: The C-Br vs. C-Cl Reactivity Hierarchy

The cornerstone of selective functionalization lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the energy barrier for the initial oxidative addition step follows a well-established trend: C–I > C–Br > C–Cl > C–F.[2] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond at the 2-position.[2] This intrinsic difference allows for precise, selective coupling at the C5 position under carefully controlled conditions, leaving the C2-chloro group untouched for subsequent diversification.

Electronic Activation

The pyridine N-oxide and the C4-nitro group are powerful electron-withdrawing functions. They profoundly decrease the electron density of the aromatic ring, making the carbon centers attached to the halogens more electrophilic and thus more susceptible to oxidative addition. This electronic activation is particularly pronounced at the C2 and C6 positions. While both C2 and C5 are activated, the superior leaving group ability of bromide makes the C5 position the primary site for initial cross-coupling.[3]

Diagram: Reactivity Profile of the Substrate

Caption: Reactivity map of the substrate.

The Palladium Catalytic Cycle: A Universal Mechanism

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-Br) of the substrate, forming a Pd(II) intermediate. This is typically the rate-determining step.[6]

-

Transmetalation (for Suzuki/Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron species in Suzuki reactions) transfers its organic group to the Pd(II) complex, displacing the halide.[7] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Diagram: Generalized Palladium Cross-Coupling Cycle

Caption: The fundamental steps of a Pd-catalyzed cross-coupling reaction.

Application Notes and Protocols

Safety Precaution: this compound and related nitropyridines should be handled with care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

Suzuki-Miyaura Coupling: C-C Bond Formation